2-Bromo-5-hydroxy-4-methoxybenzaldehyde

Overview

Description

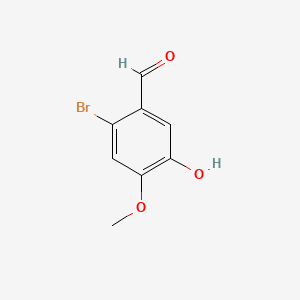

Chemical Identity: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (CAS: 2973-59-3) is a brominated aromatic aldehyde with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol. It is also known as 6-bromoisovanillin or 2-bromo-5-hydroxy-p-anisaldehyde . Structurally, it features a bromine atom at position 2, a hydroxyl group at position 5, and a methoxy group at position 4 on the benzaldehyde backbone.

Physical Properties: The compound typically appears as a white to light yellow crystalline powder with a purity >97% . It is soluble in polar organic solvents such as methanol and dichloromethane, facilitating its use in synthetic chemistry .

Preparation Methods

Data Table: Preparation Parameters and Yields

| Preparation Method | Starting Material | Reagents & Solvents | Temperature (°C) | Reaction Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| Bromination of 5-hydroxy-4-methoxybenzaldehyde | 5-Hydroxy-4-methoxybenzaldehyde | Br2, Acetic acid, NaOAc, Fe filings | Ambient to 40 | 1-3 hours | 75-85 | Recrystallization (Ethanol) |

| Demethylation of 2-bromo-5-methoxybenzaldehyde | 2-Bromo-5-methoxybenzaldehyde | Boron tribromide (BBr3), DCM | 0 to 25 | 3 hours | 90.9 | Flash column chromatography |

Research Findings and Optimization Notes

Selectivity: The bromination reaction is highly regioselective due to the directing effects of the hydroxyl and methoxy groups, favoring substitution at the 2-position adjacent to the aldehyde group.

Catalyst Role: The use of sodium acetate and iron filings enhances the bromination efficiency by generating electrophilic bromine species and stabilizing intermediates.

Purity: Recrystallization from ethanol is effective in removing impurities and unreacted starting materials, yielding a product suitable for further synthetic applications.

Demethylation Efficiency: Boron tribromide is a strong Lewis acid that cleaves the methyl ether bond efficiently without affecting the aldehyde or bromine substituents, making it a preferred reagent for selective demethylation.

Scalability: Both methods have been adapted for industrial scale synthesis, with process optimization focusing on solvent recycling, reaction time reduction, and minimizing by-products.

Summary of Preparation Routes

| Route Number | Starting Material | Key Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| 1 | 5-Hydroxy-4-methoxybenzaldehyde | Electrophilic bromination | Simple, direct, good yield | Requires careful control of bromine addition |

| 2 | 2-Bromo-5-methoxybenzaldehyde | Demethylation | High yield, selective | Requires handling of corrosive BBr3 |

Scientific Research Applications

Synthetic Organic Chemistry

2-Bromo-5-hydroxy-4-methoxybenzaldehyde serves as a crucial intermediate in the synthesis of various organic molecules. Its unique structure enables researchers to develop new pharmaceuticals and agrochemicals.

Key Reactions :

- Bromination : The compound can be synthesized by brominating 5-hydroxy-4-methoxybenzaldehyde using bromine in acetic acid, yielding high purity and yield (up to 90%) .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Bromination | Acetic Acid, 0-20°C for 2h | 90% |

Pharmaceutical Development

The compound is utilized in creating potential drug candidates due to its structural properties that enhance biological activity. It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Case Study : Research has shown that derivatives of this compound exhibit significant inhibition of cancer cell lines, indicating its potential as a lead compound in drug development .

Material Science

In material science, this compound can be incorporated into polymers or coatings to improve their chemical resistance and thermal stability. This application is particularly relevant in industries such as electronics and automotive.

Properties Enhanced :

- Chemical Resistance

- Thermal Stability

Biochemical Research

As a reagent in biochemical assays, this compound aids in studying enzyme activity and metabolic pathways. This application provides insights into cellular functions and mechanisms.

Applications in Assays :

- Studying enzyme interactions

- Investigating metabolic pathways

Summary of Research Findings

The following table summarizes key findings from various studies related to the applications of this compound:

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde involves its interaction with biological molecules. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine and hydroxyl groups play a crucial role in its binding affinity and specificity. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

5-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS: 43192-31-0)

- Structure : Bromine at position 5, hydroxyl at position 2, and methoxy at position 3.

- Applications : Acts as a spectrophotometric reagent for Pb(II) detection in environmental and biological samples. The hydroxyl and methoxy groups at positions 2 and 3 form a 1:1 green-colored complex with Pb(II) at pH 7–9 (λₘₐₓ = 415 nm) .

- Key Difference : The altered substituent positions enhance metal-chelation selectivity compared to 2-bromo-5-hydroxy-4-methoxybenzaldehyde, which lacks a meta-hydroxyl group .

2-Bromo-4,5-dimethoxybenzaldehyde (CAS: 5392-10-9)

- Structure : Bromine at position 2, methoxy groups at positions 4 and 4.

- Applications : Intermediate in organic synthesis, particularly for demethylation reactions to yield hydroxylated derivatives. For example, it is a precursor to this compound via selective acid-catalyzed demethylation .

- Key Difference : The absence of a hydroxyl group limits its utility in condensation reactions requiring hydrogen-bonding interactions (e.g., galantamine synthesis) .

Functional Group Variants

4-(Bromomethyl)benzaldehyde (CAS: 51359-78-5)

- Structure : Bromomethyl group at position 4.

- Applications : Used in alkylation reactions and polymer crosslinking. The bromomethyl group is more reactive toward nucleophilic substitution than bromine in aromatic systems .

- Key Difference : Lacks the hydroxyl and methoxy substituents critical for metal coordination or regioselective coupling in pharmaceutical synthesis .

5-Acetyl-2-methoxybenzaldehyde

- Structure : Acetyl group at position 5, methoxy at position 2.

- Applications : Intermediate in fragrance and agrochemical synthesis.

- Safety: No known hazards under GHS classification, unlike the brominated analogs .

Spectrophotometric Detection

5-Bromo-2-hydroxy-3-methoxybenzaldehyde exhibits superior Pb(II) detection sensitivity (molar absorptivity = 1.125 × 10⁴ L·mol⁻¹·cm⁻¹) compared to non-hydroxylated analogs. The ortho-hydroxyl group is essential for chelation .

MALDI Matrix Development

The electron-withdrawing bromine and hydroxyl/methoxy groups in this compound enhance its desorption/ionization efficiency in MALDI-MS, making it suitable for high-throughput proteomics .

Biological Activity

2-Bromo-5-hydroxy-4-methoxybenzaldehyde (BrHMBA) is an organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This compound features a unique combination of functional groups—bromine, hydroxyl, and methoxy—attached to a benzaldehyde structure, which contributes to its reactivity and biological interactions. This article reviews the biological activity of BrHMBA, focusing on its antimicrobial, anticancer, and antioxidant properties, as well as its mechanisms of action.

- Molecular Formula : CHBrO

- Molecular Weight : Approximately 231.05 g/mol

- Appearance : White to light yellow solid

Antimicrobial Activity

BrHMBA has been investigated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant antibacterial activity, particularly against strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentration (MIC) for BrHMBA against MRSA has been reported at 1024 µg/ml, with a minimum bactericidal concentration (MBC) at 2048 µg/ml . The compound disrupts bacterial cell membranes and inhibits biofilm formation, demonstrating its potential as a lead structure for new antibacterial agents .

Anticancer Activity

Research has shown that BrHMBA possesses anticancer properties, particularly in inducing apoptosis in cancer cells. One study highlighted its effectiveness in inhibiting the viability of leukemia K562 cells without affecting cell cycle distribution . The mechanism involves the formation of covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to cancer cell death. Additionally, BrHMBA derivatives have been synthesized and tested for enhanced anticancer activity, showing promise in ameliorating oxidative damage in cellular models.

Antioxidant Activity

BrHMBA is also recognized for its antioxidant capabilities. It has been shown to mitigate hydrogen peroxide-induced oxidative stress in keratinocyte cells (HaCaT), enhancing the expression of antioxidant proteins through the Nrf2 signaling pathway . This property is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

The biological activity of BrHMBA can be attributed to several mechanisms:

- Covalent Bond Formation : The aldehyde group can react with nucleophiles on proteins and enzymes, modifying their activity and function.

- Cell Membrane Disruption : In bacteria, BrHMBA increases the permeability of cell membranes, leading to cell lysis and death.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways that result in programmed cell death.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of BrHMBA compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Bromo-4-hydroxybenzaldehyde | Bromine and hydroxyl groups | Lacks methoxy group |

| 4-Methoxybenzaldehyde | Methoxy group only | No halogen substitution |

| Galantamine | Contains nitrogen functionality | Clinically used for Alzheimer's treatment |

| 2-Hydroxy-5-methoxybenzaldehyde | Hydroxyl and methoxy groups | No bromine; simpler structure |

BrHMBA's unique combination of bromine, hydroxyl, and methoxy groups enhances its reactivity and potential therapeutic applications compared to these similar compounds.

Case Studies

- Antimicrobial Efficacy Against MRSA : A study demonstrated that BrHMBA effectively inhibited MRSA growth through membrane disruption and biofilm eradication. The compound was able to dislodge approximately 80% of preformed biofilms at effective concentrations .

- Anticancer Potential : In vitro studies on leukemia K562 cells revealed that BrHMBA significantly reduced cell viability while inducing apoptosis. This suggests a promising avenue for further research into its use as an anticancer agent .

- Oxidative Stress Mitigation : Research indicated that BrHMBA derivatives could ameliorate H₂O₂-induced oxidative damage in keratinocytes, highlighting their antioxidant potential and implications for skin health.

Q & A

Basic Research Questions

Q. What are the primary safety protocols for handling 2-bromo-5-hydroxy-4-methoxybenzaldehyde in laboratory settings?

- Methodological Answer : This compound is classified under EU regulations as a skin sensitizer (R43) and toxic to aquatic life (R51/53) . Key safety measures include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste.

- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, irrigate with water for 15 minutes and consult an ophthalmologist .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify substituent positions (e.g., methoxy at C4, hydroxyl at C5, bromo at C2) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for synthetic applications) .

- Mass Spectrometry (MS) : Confirm molecular weight (CHBrO; theoretical MW: 231.04) .

Q. What synthetic routes are feasible for derivatives of this compound?

- Methodological Answer : The aldehyde and hydroxyl groups enable reactions such as:

- Schiff Base Formation : React with amines (e.g., 4-methoxyaniline) in methanol at room temperature to form imine linkages, as demonstrated in analogous bromo-hydroxy-methoxybenzaldehyde derivatives .

- Electrophilic Substitution : Bromine at C2 directs further substitution to meta/para positions, useful for synthesizing coordination complexes .

Properties

IUPAC Name |

2-bromo-5-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYSXUDLJOFNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346880 | |

| Record name | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-59-3 | |

| Record name | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-hydroxy-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzaldehyde, 2-bromo-5-hydroxy-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.